3,4-diMethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonaMide
Overview
Description
JM-6 is a compound known for its neuroprotective properties. It is a weak inhibitor of kynurenine 3-monooxygenase, with an IC50 of 19.85 micromolar for mouse kynurenine 3-monooxygenase . This compound has been studied for its potential use in Alzheimer’s disease research due to its ability to increase kynurenic acid levels and reduce extracellular glutamate in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JM-6 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but typically involves the following steps:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of JM-6.
Functional Group Modifications:
Industrial Production Methods: Industrial production of JM-6 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions: JM-6 undergoes various types of chemical reactions, including:
Oxidation: JM-6 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on JM-6.
Substitution: Substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of JM-6 with different chemical properties.
Scientific Research Applications
JM-6 has a wide range of scientific research applications, including:
Chemistry: JM-6 is used as a research tool to study the inhibition of kynurenine 3-monooxygenase and its effects on kynurenic acid levels.
Biology: The compound is used to investigate the biological pathways involved in neuroprotection and the role of kynurenic acid in the brain.
Medicine: JM-6 is studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
Industry: While primarily used in research, JM-6 could potentially be developed into a therapeutic agent for clinical use in the future.
Mechanism of Action
JM-6 exerts its effects by inhibiting kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway. This inhibition leads to an increase in kynurenic acid levels and a reduction in extracellular glutamate in the brain . The molecular targets of JM-6 include kynurenine 3-monooxygenase and the downstream pathways affected by changes in kynurenic acid and glutamate levels.
Comparison with Similar Compounds
Ro-61-8048: Another inhibitor of kynurenine 3-monooxygenase, but with different potency and pharmacokinetic properties.
Kynurenic Acid: A naturally occurring compound in the kynurenine pathway with neuroprotective properties.
Uniqueness of JM-6: JM-6 is unique in its specific inhibition of kynurenine 3-monooxygenase and its ability to modulate kynurenic acid and glutamate levels in the brain. This makes it a valuable tool for studying the kynurenine pathway and its role in neurodegenerative diseases.
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-32-19-10-9-18(14-20(19)33-2)35(30,31)25-23-24-22(16-7-6-8-17(13-16)27(28)29)21(34-23)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLMMDVJOGGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)CN3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123367 | |
Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008119-83-2 | |
Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008119-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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